molecular formula C31H53NSi2 B14282477 N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine CAS No. 138835-26-4

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine

Katalognummer: B14282477
CAS-Nummer: 138835-26-4
Molekulargewicht: 495.9 g/mol
InChI-Schlüssel: ZSRJXJPBQGNEJI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine: is a complex organic compound characterized by the presence of multiple silyl groups and a benzyl group attached to an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine typically involves multiple steps, including the formation of silyl-protected intermediates and subsequent coupling reactions. One common approach involves the use of silylating agents such as tri(propan-2-yl)silyl chloride to introduce the silyl groups. The benzyl group can be introduced through nucleophilic substitution reactions using benzyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohols or benzaldehydes.

    Reduction: Reduction reactions can target the triple bonds in the prop-2-yn-1-yl groups, converting them into alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and alkyl halides are commonly employed.

Major Products Formed

    Oxidation: Benzyl alcohol, benzaldehyde

    Reduction: Alkenes, alkanes

    Substitution: Various substituted silyl amines

Wissenschaftliche Forschungsanwendungen

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. The silyl groups can enhance the compound’s stability and reactivity, while the benzyl group can participate in various binding interactions. The compound’s effects are mediated through its ability to undergo specific chemical transformations, influencing biological pathways and molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-Benzyl-3-[tri(methyl)silyl]-N-{3-[tri(methyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine
  • N-Benzyl-3-[tri(ethyl)silyl]-N-{3-[tri(ethyl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine

Uniqueness

N-Benzyl-3-[tri(propan-2-yl)silyl]-N-{3-[tri(propan-2-yl)silyl]prop-2-yn-1-yl}prop-2-yn-1-amine is unique due to the presence of tri(propan-2-yl)silyl groups, which confer distinct steric and electronic properties compared to other silyl-protected compounds

Eigenschaften

CAS-Nummer

138835-26-4

Molekularformel

C31H53NSi2

Molekulargewicht

495.9 g/mol

IUPAC-Name

N-benzyl-3-tri(propan-2-yl)silyl-N-[3-tri(propan-2-yl)silylprop-2-ynyl]prop-2-yn-1-amine

InChI

InChI=1S/C31H53NSi2/c1-25(2)33(26(3)4,27(5)6)22-16-20-32(24-31-18-14-13-15-19-31)21-17-23-34(28(7)8,29(9)10)30(11)12/h13-15,18-19,25-30H,20-21,24H2,1-12H3

InChI-Schlüssel

ZSRJXJPBQGNEJI-UHFFFAOYSA-N

Kanonische SMILES

CC(C)[Si](C#CCN(CC#C[Si](C(C)C)(C(C)C)C(C)C)CC1=CC=CC=C1)(C(C)C)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.